6-Deoxyilludin S

Description

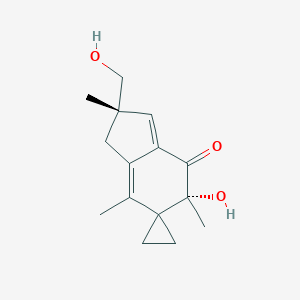

Structure

3D Structure

Properties

CAS No. |

112953-13-6 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one |

InChI |

InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1 |

InChI Key |

IEHHZEZPEUURRA-KBPBESRZSA-N |

SMILES |

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |

Isomeric SMILES |

CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO |

Canonical SMILES |

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |

Other CAS No. |

112953-13-6 |

Synonyms |

6-deoxyilludin S |

Origin of Product |

United States |

Occurrence and Isolation of 6 Deoxyilludin S from Fungal Sources

Basidiomycete Fungi as Producers of Illudin Metabolites

Basidiomycete fungi are a significant source of a diverse range of secondary metabolites, including a class of sesquiterpenes known as illudins. plos.orgresearchgate.net These fungi are known for producing unique terpenoids, which are often not found in other natural sources. researchgate.netfrontiersin.org The production of such a wide array of bioactive compounds is a hallmark of the Basidiomycota phylum. nih.gov

Illudins, such as illudin S and illudin M, are well-known examples of bioactive terpenoids from basidiomycetes and have been studied for their biological activities. nih.gov These compounds are part of a larger family of related natural products isolated from various basidiomycete species. mtu.edu The biosynthesis of these complex molecules often involves intricate enzymatic pathways, starting from common precursors like farnesyl diphosphate (B83284). plos.org The diversity of illudin-related compounds highlights the metabolic versatility within this fungal phylum.

While many basidiomycetes are known to produce a wealth of secondary metabolites, the cultivation and study of these fungi can be challenging. plos.orgfrontiersin.org Factors such as slow growth and the difficulty of growing them in laboratory settings have historically hindered extensive investigation. plos.orgfrontiersin.org

Identification of Specific Fungal Species Synthesizing 6-Deoxyilludin S

The chemical compound this compound, along with its related counterpart 6-Deoxyilludin M, has been isolated from the fungus Pleurotus japonicus. mtu.edumedchemexpress.cnmedchemexpress.com This species belongs to the Basidiomycota phylum. medchemexpress.cnmedchemexpress.com The discovery of these compounds added to the growing family of illudin-type sesquiterpenoids. mtu.edu

The production of illudin metabolites is not limited to a single species. For instance, the well-known illudins S and M are produced by the Jack-o'-lantern mushroom, Omphalotus illudens (also known as Omphalotus olearius), and Lampteromyces japonicus. nih.govmtu.edumdpi.com Another species, Coprinopsis episcopalis, has been reported to produce illudins I, I2, J, and J2. plos.org The identification of this compound from Pleurotus japonicus underscores the importance of continued exploration of different fungal species for novel natural products.

Methodological Aspects of Natural Product Isolation

The isolation of this compound from its fungal source involves a series of established techniques in natural product chemistry. The general process begins with the cultivation of the producing fungus, in this case, Pleurotus japonicus, in a suitable liquid culture medium. medchemexpress.cn

After a period of fermentation, the culture broth is separated from the fungal mycelium. The target compound, being a secondary metabolite, is often secreted into the broth. The subsequent steps involve extraction and purification.

Extraction: The culture filtrate is typically subjected to solvent extraction to separate the organic compounds from the aqueous medium.

Chromatography: The crude extract is then purified using various chromatographic techniques. These methods separate compounds based on their physical and chemical properties. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly employed to isolate individual compounds like this compound.

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the exact atomic arrangement of the molecule. plos.org

The isolation of natural products from fungal sources can sometimes be hampered by the presence of contaminating DNA from the fungi themselves in the reagents used for analysis, which requires careful control measures. nih.gov

Biosynthetic Pathways of Illudins and 6 Deoxyilludin S

Elucidation of Primary Metabolic Precursors in Illudin Biosynthesis

The fundamental building blocks for 6-Deoxyilludin S and other illudins originate from primary metabolism, specifically the mevalonate (B85504) (MVA) pathway. sjtu.edu.cnnih.gov This pathway is the source of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), in fungi. sjtu.edu.cnslu.se

The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). slu.se This intermediate is then reduced to mevalonic acid, a key step catalyzed by the enzyme HMG-CoA reductase. sjtu.edu.cn Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into IPP. slu.se IPP is then isomerized to DMAPP. sjtu.edu.cn

The sequential condensation of these five-carbon units leads to the formation of progressively larger prenyl diphosphates. sjtu.edu.cn The C15 molecule, farnesyl diphosphate (FPP), is the direct precursor for all sesquiterpenoids, including the illudin family. sjtu.edu.cnrsc.org Isotopic labeling studies using ¹³C-labeled acetate (B1210297) have confirmed that illudins are synthesized from FPP, solidifying the role of the MVA pathway in providing the essential carbon skeleton. rsc.org

| Precursor | Pathway | Role in Illudin Biosynthesis |

| Acetyl-CoA | Primary Metabolism / Mevalonate Pathway | Initial 2-carbon building block. sjtu.edu.cnslu.se |

| Isopentenyl Diphosphate (IPP) | Mevalonate Pathway | 5-carbon isoprenoid unit. sjtu.edu.cn |

| Dimethylallyl Diphosphate (DMAPP) | Mevalonate Pathway | 5-carbon isoprenoid unit, isomer of IPP. sjtu.edu.cn |

| Farnesyl Diphosphate (FPP) | Terpenoid Biosynthesis | Direct C15 precursor for the illudin scaffold. researchgate.netrsc.org |

Enzymatic Steps and Key Biotransformations in the Illudin Pathway

The conversion of the linear precursor FPP into the complex, polycyclic illudin structure is orchestrated by a series of specialized enzymes. The process is initiated by a sesquiterpene synthase (STS), which catalyzes the intricate cyclization of FPP to form the core hydrocarbon scaffold of the illudins. sjtu.edu.cnnih.gov

Genome sequencing of the illudin-producing mushroom Omphalotus olearius has led to the identification of a biosynthetic gene cluster containing genes for these key enzymes. nih.gov The first committed step is the cyclization of FPP to form Δ-6-protoilludene, a key intermediate with the characteristic protoilludane ring system. researchgate.netnih.gov This reaction is catalyzed by a specific protoilludene synthase.

Following the formation of the protoilludene skeleton, a series of post-modification reactions, known as tailoring steps, occur. These are primarily catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. sjtu.edu.cn These oxidative modifications are responsible for the diversity seen within the illudin family. nih.gov For the biosynthesis of Illudin S, specific hydroxylations are required. The formation of this compound, which lacks a hydroxyl group at the C6 position compared to Illudin S, suggests a variation in this tailoring cascade. mtu.edu This could result from either the absence of a specific P450 hydroxylase enzyme or a subsequent enzymatic reduction step that removes the hydroxyl group. The isolation of illudaneol and related compounds from Omphalotus species further supports the existence of a complex network of tailoring enzymes that modify the core structure. nih.govresearchgate.net

| Step | Enzyme Class | Substrate | Product | Significance |

| 1 | Sesquiterpene Synthase | Farnesyl Diphosphate (FPP) | Δ-6-Protoilludene | Forms the core carbon skeleton of illudins. nih.gov |

| 2 | Cytochrome P450 Monooxygenases | Δ-6-Protoilludene | Hydroxylated Intermediates | Introduce oxygen functionalities, creating diversity. sjtu.edu.cnnih.gov |

| 3 | Various Tailoring Enzymes | Hydroxylated Intermediates | Illudin S / this compound | Final modifications leading to the mature natural products. mtu.edu |

Genetic and Molecular Approaches to Biosynthetic Pathway Engineering

Advances in molecular biology and genomics have enabled the targeted manipulation of illudin biosynthetic pathways. nih.gov The identification of the illudin biosynthetic gene clusters in Omphalotus species was a critical breakthrough, providing the genetic blueprints for pathway engineering. nih.gov These clusters contain the genes for the sesquiterpene synthases and the tailoring P450 enzymes. nih.gov

Genetic engineering strategies aim to modify the natural pathway to produce novel illudin analogues or to increase the production titers of desired compounds. nih.govresearchgate.net By understanding the function of each tailoring enzyme, researchers can selectively add or remove genes to create new derivatives. nih.gov For instance, knocking out a specific P450 gene could lead to the accumulation of a specific intermediate or the production of a deoxy-variant like this compound.

Heterologous Expression Systems for Illudin Precursor and Analogue Production

Producing illudins directly from their native fungal sources can be challenging due to the slow growth of the fungi and low production yields. researchgate.netgoogle.com Heterologous expression—the transfer of a biosynthetic pathway from its native organism into a more tractable host—offers a promising alternative for a stable and scalable supply. sjtu.edu.cnfrontiersin.org

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as heterologous hosts because they are fast-growing, genetically well-characterized, and suitable for large-scale fermentation. sjtu.edu.cnnih.gov The entire biosynthetic gene cluster or selected genes for illudin production can be introduced into these hosts. xml-journal.netnih.gov

A common strategy involves engineering the host's metabolism to increase the supply of the precursor FPP. nih.gov This is often achieved by overexpressing key enzymes of the endogenous mevalonate pathway in the host organism. nih.gov Subsequently, the genes from the illudin pathway, such as the protoilludene synthase and specific P450s, are introduced and expressed. xml-journal.net This has been successfully applied to produce the illudin precursor, protoilludene, in E. coli. xml-journal.net The use of engineered yeast and other microbial platforms for producing complex terpenoids is a rapidly advancing field, providing a powerful tool for producing not only natural illudins but also novel, "non-natural" analogues generated through engineered pathways. researchgate.netnih.gov

| Heterologous Host | Advantages | Application in Illudin Production |

| Escherichia coli | Rapid growth, well-established genetic tools. frontiersin.org | Production of the illudin precursor protoilludene. xml-journal.net |

| Saccharomyces cerevisiae | Eukaryotic system (better for P450s), GRAS status. sjtu.edu.cnnih.gov | Used for expressing sesquiterpene synthases and other terpenoid pathways. nih.govnih.gov |

| Other Basidiomycetes | May provide a more compatible environment for enzyme function. nih.gov | Model basidiomycetes like Ustilago maydis are being developed as hosts. nih.gov |

Molecular and Cellular Mechanisms of Action of 6 Deoxyilludin S and Illudin Analogues

Fundamental Mechanisms of Biological Target Interaction (e.g., DNA Alkylation)

The core mechanism of action for illudins and their analogues is the alkylation of biological targets. nih.govresearchgate.netpharmacologyeducation.org This process involves the formation of covalent bonds with nucleophilic sites on molecules like DNA and proteins. pharmacologyeducation.orgoncohemakey.com The chemical structure of these compounds, featuring a reactive cyclopropane (B1198618) ring and an α,β-unsaturated ketone, is crucial for their alkylating potential. researchgate.netresearchgate.net

The alkylation process can proceed through two main pathways: direct reaction with nucleophiles and bioactivation to a more potent reactive intermediate. nih.govresearchgate.net In the direct pathway, nucleophilic attack on the α,β-unsaturated ketone can lead to the opening of the strained cyclopropane ring, generating a highly reactive carbocation. This electrophilic species can then readily alkylate nucleophilic centers in DNA, such as the N7 position of guanine. pharmacologyeducation.org

The formation of DNA adducts is a critical event in the cytotoxicity of these compounds. researchgate.netnih.gov These adducts can distort the DNA helix, creating lesions that interfere with fundamental cellular processes like DNA replication and transcription. oncohemakey.comeur.nl The resulting DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death). researchgate.netiiarjournals.org

Interactions with Intracellular Nucleophiles and Thiol Chemistry (e.g., Glutathione)

Illudins can react spontaneously with intracellular nucleophiles, particularly thiols like glutathione (B108866) (GSH). researchgate.netresearchgate.net Glutathione is a major cellular antioxidant and plays a crucial role in detoxifying xenobiotics. nih.govisnra.net The reaction between illudin S and glutathione involves a Michael-type addition of the thiol group to the α,β-unsaturated ketone. researchgate.net This addition forms an unstable cyclohexadiene intermediate, which is a potent alkylating agent that rapidly converts to a stable aromatic product. researchgate.net

Impact on Cellular Macromolecule Synthesis and Integrity

The ultimate consequence of the chemical and enzymatic interactions of 6-deoxyilludin S and its analogues is the disruption of the synthesis and integrity of cellular macromolecules, most notably DNA and RNA.

A primary effect of illudin S and its derivatives is the potent inhibition of DNA synthesis. researchgate.netnih.govnih.gov This inhibition is a direct result of the formation of DNA adducts that block the progression of DNA polymerase during replication. researchgate.neteur.nl Studies have shown that illudin S is a strong inhibitor of in vivo DNA synthesis from thymidine. nih.govnih.gov The resulting replication blockage leads to cell cycle arrest, typically at the G1-S phase interface, preventing cells from entering the DNA synthesis phase. selleckchem.com

RNA synthesis is also inhibited by illudin S, but generally at concentrations higher than those required to inhibit DNA synthesis. nih.govnih.gov This suggests that while DNA is the primary target, RNA can also be affected, likely through the alkylation of the RNA molecule itself or by affecting the DNA template used for transcription. The inhibition of both DNA and RNA synthesis ultimately deprives the cell of essential genetic information and building blocks, leading to cell death.

DNA Adduct Formation and Characterization

The cytotoxic effects of illudins, including this compound and its analogue Illudin S, are mediated by their ability to form covalent adducts with DNA. Following metabolic activation within the cell, these sesquiterpenes become reactive intermediates that can alkylate DNA. cenmed.com While the full spectrum of these DNA lesions remains somewhat poorly characterized, specific adducts have been identified and quantified. nih.govwikipedia.org

Research has successfully identified and quantified Illudin S-DNA adducts in colon cancer cell lines. citeab.com A notable finding is the dose-dependent formation of Illudin S-adenine adducts (designated as illudin S-Ade). citeab.com In comparative studies between Illudin S and its semi-synthetic analogue acylfulvene (B1200177), Illudin S consistently formed a significantly higher number of adenine (B156593) adducts at equivalent concentrations. citeab.com Interestingly, the formation of these Illudin S adducts does not appear to depend on the function of the reductase enzyme prostaglandin (B15479496) reductase 1 (PTGR1), a key enzyme in the bioactivation of acylfulvene. citeab.com This distinction in the bioactivation pathway and adduct formation efficiency contributes to the different biological responses elicited by these structurally similar compounds. citeab.com

Table 1: Comparison of DNA Adduct Formation by Illudin S and Acylfulvene

| Compound | Primary Adduct Type | Formation Characteristics | Dependence on PTGR1 Bioactivation | Reference |

|---|---|---|---|---|

| Illudin S | Illudin S-Adenine (Ade) | Dose-dependent; outnumbers AF-Ade adducts ~10-to-1 at equivalent concentrations. | No | citeab.com |

| Acylfulvene (AF) | Acylfulvene-Adenine (Ade) | Dose-dependent. | Yes; cytotoxicity and adduct formation are higher in cells with increased PTGR1 levels. | citeab.com |

Cellular DNA Repair Pathway Involvement

The cellular response to DNA damage induced by illudins is highly specific and relies almost exclusively on the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.org Research indicates that as much as 90% of the lethal effects of Illudin S in human fibroblasts can be prevented by a functional NER system. nih.govwikipedia.orgfishersci.fi The DNA lesions created by illudins are exceptional in that they appear to be largely ignored by the cell's global genome repair mechanisms. nih.govwikipedia.org Instead, they are typically only processed when they are encountered and trapped by stalled transcription or replication complexes. nih.govwikipedia.org This makes the cell's response to illudin damage critically dependent on specialized sub-pathways of NER that are coupled to these processes. cenmed.comnih.govwikipedia.orgmpg.de

Nucleotide Excision Repair (NER) System Components

Essential NER Components:

Core Enzymes: The core NER enzymes, including XPA, XPF, XPG, and the multi-subunit transcription factor IIH (TFIIH), are all essential for the cell to recover from illudin-induced lesions. nih.govwikipedia.orgfishersci.fi

Non-Essential NER Components:

Global Genome NER (GG-NER) Initiators: The proteins that initiate the global genome repair sub-pathway (GG-NER), which surveys the entire genome for damage, are not required. nih.govwikipedia.org This includes XPC (in the XPC/HR23B complex) and XPE (DDB2), the primary damage sensors for GG-NER. nih.govwikipedia.org Their dispensability confirms that illudin adducts are effectively "invisible" to the GG-NER pathway.

This selective use of NER components underscores the unique nature of illudin-induced DNA adducts and forces the cell to rely on an alternative repair strategy. nih.gov

Transcription-Coupled Repair (TC-NER) Mechanisms

With the primary global surveillance pathway (GG-NER) unable to recognize illudin-induced adducts, cellular survival and repair are critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) sub-pathway. nih.govwikipedia.org

The mechanism of TC-NER is initiated when an elongating RNA polymerase II (Pol II) complex physically stalls at the site of a DNA lesion on the transcribed strand. nih.govfishersci.at This stalling event acts as the damage recognition signal, recruiting specific TC-NER factors to the site. nih.govwikipedia.org For illudin-induced lesions, this process is the primary route to their removal. cenmed.commpg.de Unlike agents such as trabectedin, where TC-NER processing can lead to the formation of more toxic DNA breaks, the TC-NER response to illudin adducts results in their complete and effective repair. cenmed.comwikidata.org

The vital role of this pathway is highlighted by the observed hypersensitivity of cells deficient in TC-NER-specific factors to illudin S. nih.govwikipedia.org Key proteins required for this process include:

Cockayne Syndrome proteins A and B (CSA and CSB): These proteins are specific to TC-NER and are essential for survival and the repair of illudin lesions. nih.govwikipedia.org Cells from individuals with Cockayne syndrome, who have defects in these proteins, show extreme sensitivity to Illudin S. nih.gov

UV-stimulated scaffold protein A (UVSSA): This factor is also specific to TC-NER and is critical for the recovery from illudin-induced transcription inhibition. nih.govwikipedia.org

Table 2: Role of DNA Repair Pathways in Response to Illudin-Induced Damage

| Repair Pathway | Involvement | Key Factors | Mechanism | Reference |

|---|---|---|---|---|

| Global Genome NER (GG-NER) | Not involved | XPC, XPE | Lesions are not recognized by GG-NER damage sensors. | nih.govwikipedia.org |

| Transcription-Coupled NER (TC-NER) | Critically involved | CSA, CSB, UVSSA, XPA, XPF, XPG, TFIIH | Initiated by RNA polymerase stalling at the DNA adduct, leading to lesion removal and complete repair. | nih.govwikipedia.orgfishersci.atwikidata.org |

| Base Excision Repair (BER) | No major role | Not applicable | Does not significantly process illudin lesions. | nih.govwikipedia.org |

| Non-Homologous End Joining (NHEJ) | No major role | Not applicable | Does not significantly process illudin lesions. | nih.govwikipedia.org |

Structure Activity Relationship Sar Studies of Illudin Sesquiterpenes, Including 6 Deoxyilludin S

Correlation between Structural Modifications and Biological Activity Profiles

The biological activity of illudin sesquiterpenes is highly sensitive to modifications of their core structure. The parent compounds, Illudin S and Illudin M, are among the most cytotoxic members of this family, known to inhibit DNA synthesis. nih.govmit.edu However, their high toxicity and poor therapeutic index in early studies prompted the creation of derivatives. google.com

A significant modification is the removal of the secondary hydroxyl group from the five-membered ring, which distinguishes 6-Deoxyilludin S and its counterpart, 6-Deoxyilludin M. Interestingly, these deoxy versions exhibit potent activity, and were found to be active against murine leukemia models that had developed resistance to Illudin S. researchgate.net This suggests that the secondary hydroxyl group, while influential, is not indispensable for cytotoxicity and its absence may alter the mechanism of resistance.

The transformation of Illudin S into semi-synthetic derivatives like acylfulvene (B1200177) and irofulven (B1672183) represents a key milestone in optimizing the biological profile. nih.govmit.edu These analogs, particularly the hydroxymethyl derivative irofulven, have demonstrated promising antitumor activity in clinical trials. nih.govmit.edu The conversion involves a reverse Prins reaction to form the fulvene (B1219640) moiety, which significantly alters the compound's properties, leading to a better therapeutic window compared to the natural precursors. researchgate.net

Identification of Critical Pharmacophoric Elements for Cytotoxicity

SAR studies have successfully identified the core molecular framework responsible for the cytotoxic effects of illudins. The critical pharmacophore is the primary enone-spirocyclopropyl system. nih.gov This arrangement is essential for the molecule's ability to act as a potent alkylating agent. Upon entering a cell, the molecule undergoes activation, allowing the strained cyclopropyl (B3062369) ring to open and covalently bind to biological nucleophiles, most notably DNA, which ultimately triggers cell death. nih.govmit.edu

The importance of the spiro-cyclopropyl ring is underscored by studies where it was replaced by a spiro-cyclobutane structure. The resulting analogs showed a marked decrease in cytotoxicity, confirming that the three-membered ring's unique chemical reactivity is crucial for the biological effect. researchgate.net Furthermore, the tertiary hydroxyl group is considered vital for the characteristic reactivity of the illudin scaffold. nih.gov In contrast, the primary hydroxyl group found on Illudin S has been shown to be less critical for its cytotoxic function. nih.gov

Influence of Substituent Changes on Compound Efficacy and Selectivity

The efficacy and, crucially, the selectivity of illudin compounds can be fine-tuned by altering specific substituents.

Hydroxyl Groups: While a free secondary hydroxyl group generally enhances cytotoxicity, its removal, as seen in this compound, can yield compounds that overcome specific resistance mechanisms. researchgate.netnih.gov This highlights a nuanced role for this functional group in the molecule's interaction with cellular targets and resistance pathways.

The Fulvene Moiety: The change from the cyclopentene (B43876) ring in Illudin S to the acylated fulvene ring in acylfulvene is a prime example of how structural changes impact selectivity. Acylfulvene is significantly less toxic than Illudin S but possesses greater antitumor efficacy in vivo. researchgate.net This improved profile is linked to its mechanism of activation. Acylfulvene's cytotoxicity is more reliant on bioactivation by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which can be overexpressed in certain tumor cells. researchgate.netnih.gov This targeted activation leads to a more selective accumulation of the toxic species in cancer cells, sparing normal tissues and thus widening the therapeutic index. nih.gov In contrast, Illudin S is a more indiscriminately toxic agent. researchgate.netnih.gov

Esterification of Analogs: Modifying illudin analogs with different ester groups can also modulate potency. In a study comparing irofulven to its acetylated derivative and other analogs, varying levels of cytotoxicity were observed against MV522 lung cancer cells. As shown in the table below, the acetylated version (Compound 7) was more potent than irofulven itself, while other analogs showed reduced potency. google.com

Computational and Chemoinformatic Approaches in SAR Analysis (e.g., QSAR Modeling)

Modern drug discovery efforts for compounds like illudins can be significantly accelerated by computational and chemoinformatic methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. youtube.com QSAR studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. youtube.comnih.gov

The process involves calculating a set of numerical descriptors for each molecule that encode its physicochemical properties, such as topological, 3D structural, and electronic features. youtube.com These descriptors are then used to create a statistical model that can predict the activity of new, yet-to-be-synthesized analogs. researchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize which regions of a molecule should be modified to enhance or decrease activity, providing intuitive guidance for designing more potent and selective compounds. nih.gov

While detailed, publicly available QSAR models specifically for the this compound and the broader illudin class are not extensively documented in the literature, the application of these in silico tools is a standard and powerful approach in medicinal chemistry. Such models would be invaluable for systematically exploring the SAR of the illudin scaffold, optimizing the pharmacophore, and rationally designing novel derivatives with superior anticancer profiles.

Preclinical Biological Activities and Efficacy of 6 Deoxyilludin S and Its Analogues

In vitro Cytotoxicity Spectrum against Malignant Cell Lines

The cytotoxic effects of 6-Deoxyilludin S and its analogues have been evaluated against various human cancer cell lines. These compounds have demonstrated significant activity, highlighting their potential as anticancer agents.

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. healthcare-in-europe.com The overexpression of efflux pumps, such as P-glycoprotein, is a common mechanism of MDR. frontiersin.org

Some illudin analogues have shown effectiveness against MDR cancer cells. For instance, certain synthetic analogues of illudin S have demonstrated potent in vitro and in vivo antitumor activity. nih.gov While specific data on this compound against MDR phenotypes is not extensively detailed in the provided results, the activity of related illudin compounds suggests a potential for overcoming drug resistance. The development of nanoparticles to deliver chemotherapy and inhibit MDR proteins simultaneously is an emerging strategy to combat this resistance. healthcare-in-europe.com

Illudins and their analogues are known to be DNA alkylating agents. google.com Their cytotoxicity is often enhanced in cells with deficiencies in DNA repair pathways. DNA helicases, such as those from the RecQ family (like BLM and Sgs1), play a crucial role in DNA double-strand break (DSB) repair. nih.gov

Cells deficient in certain DNA helicases, such as ERCC3, exhibit increased sensitivity to illudins. google.com This suggests that this compound could be selectively cytotoxic to cancer cells with specific DNA repair defects. The mechanism often involves the drug inducing DNA damage that cannot be efficiently repaired in these helicase-deficient cells, leading to cell death. nih.gov This selective toxicity makes these compounds promising candidates for targeted cancer therapy. google.com

Activity against Multi-Drug Resistant (MDR) Tumor Phenotypes

In vivo Efficacy in Murine Xenograft Models of Cancer

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs. nih.gov These models allow for the assessment of a compound's antitumor efficacy in a living organism. nih.gov

This compound and its analogues have been evaluated in various murine xenograft models. For example, 6-deoxyilludin M, a related compound, has shown antitumor antibiotic properties. researchgate.net Acylfulvenes, which are semisynthetic derivatives of illudin S, have demonstrated favorable in vivo antitumor activity in models such as the MV522 human lung adenocarcinoma xenograft. scispace.comresearchgate.net

Studies have shown that illudin analogues can significantly inhibit tumor growth. google.com For instance, an analogue of irofulven (B1672183) (a derivative of illudin S) demonstrated potent anti-tumor activity against MV522 tumors. google.com These findings support the potential of this compound and its analogues as effective agents for inhibiting tumor growth in vivo. The efficacy of these compounds is often evaluated by measuring the reduction in tumor volume over time compared to control groups. researchgate.netcapes.gov.brnih.gov

Table 1: In vivo Efficacy of an Irofulven Analogue in MV522 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Partial Responses |

| Compound 6 | 7.5 mg/kg | - | 4/6 mice |

| Compound 6 | 10 mg/kg | - | 5/5 mice |

| Compound 7 | 5 mg/kg | 56% | - |

| Compound 7 | 10 mg/kg | 79% | - |

| Compound 7 | 15 mg/kg | - | 4/6 mice |

| Data adapted from a study on illudin analogs. google.com |

The interaction of cancer cells with the host's immune system is critical for tumor progression and response to therapy. Some natural compounds have been shown to modulate cellular immune responses. mnhn.fr For instance, certain fungal metabolites can restore cellular and humoral immune responses that are suppressed by cancer. mnhn.fr

Inhibition of Tumor Growth in Preclinical Models

General Antimicrobial Properties

Several natural products, including compounds derived from mushrooms, exhibit antimicrobial properties. mnhn.fr Illudins themselves were initially identified due to their antibiotic activities. google.com

While the primary focus of research on this compound has been its anticancer properties, related compounds have shown antimicrobial effects. For example, extracts from various chili peppers and organosulfur compounds from garlic have demonstrated antibacterial activity. researchgate.netfrontiersin.org The antimicrobial spectrum of natural compounds can be broad, and some flavonoids have shown activity against multi-resistant bacteria. mdpi.com However, detailed studies specifically characterizing the antimicrobial profile of this compound are not extensively covered in the provided information.

Advanced Methodologies in 6 Deoxyilludin S Research

High-Resolution Analytical Techniques for Metabolite and Adduct Characterization

The study of 6-Deoxyilludin S's metabolism and its interaction with cellular macromolecules relies heavily on high-resolution analytical methods. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural elucidation of its metabolites and adducts.

HRMS, often coupled with liquid chromatography (LC-MS), allows for the precise mass measurement of this compound and its biotransformation products. This accuracy is crucial for determining the elemental composition of unknown metabolites, providing insights into the metabolic pathways involved, such as oxidation, reduction, or conjugation. Furthermore, tandem mass spectrometry (MS/MS) experiments can fragment these metabolite ions, yielding structural information that helps in their definitive identification.

NMR spectroscopy complements mass spectrometry by providing detailed information about the chemical environment of atoms within a molecule. For instance, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to piece together the structure of a novel metabolite or to pinpoint the exact site of covalent modification on a biological molecule, such as DNA or a protein, forming a this compound adduct.

Isotope-Labeling Strategies for Mechanistic Elucidation

To unravel the complex reaction mechanisms of this compound, researchers often employ isotope-labeling strategies. By strategically replacing certain atoms in the this compound molecule with their stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), scientists can trace the compound's journey through metabolic pathways and its interactions with cellular targets.

When isotopically labeled this compound is introduced into a biological system, the labeled atoms act as a "tag." Analytical techniques like mass spectrometry can then distinguish between the labeled and unlabeled forms of the compound and its metabolites. This allows for the unambiguous tracking of its metabolic fate and helps to differentiate between pre-existing cellular molecules and those derived from the compound.

These strategies have been instrumental in confirming the bioactivation mechanism of related illudins, where the molecule undergoes metabolic activation to form a reactive species that can then alkylate DNA and other nucleophiles. Isotope-labeling studies can provide definitive evidence for proposed reaction intermediates and clarify the sequence of bond-breaking and bond-forming events.

Cell-Based Assays for Specific Biological Pathway Interrogation

To validate the hypotheses generated from omics studies and to dissect the specific biological pathways modulated by this compound, a variety of cell-based assays are employed. These assays are designed to probe specific cellular events or the activity of particular proteins.

For example, cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to assess the cytotoxic effects of this compound on different cell lines. google.com To investigate the compound's impact on DNA damage and repair, assays like the comet assay (single-cell gel electrophoresis) can visualize DNA strand breaks, while immunofluorescence staining for proteins like γ-H2AX can mark sites of DNA double-strand breaks.

To explore effects on the cell cycle, flow cytometry analysis of DNA content is a standard method to determine the proportion of cells in different phases (G1, S, G2/M). Assays that measure the activity of specific enzymes, such as caspases (key mediators of apoptosis), can provide direct evidence of programmed cell death induction. Furthermore, host cell reactivation assays can be utilized to assess the functional capacity of DNA repair pathways in cells following treatment. google.com

The following table provides an interactive look at some of the methodologies discussed:

| Methodology Category | Specific Technique | Application in this compound Research |

| High-Resolution Analytical | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of metabolites. |

| High-Resolution Analytical | Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and adducts. |

| High-Resolution Analytical | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the precise structure of novel compounds. |

| Isotope-Labeling | Stable Isotope Labeling (e.g., ¹³C, ²H) | Tracing metabolic pathways and reaction mechanisms. |

| Gene & Proteomic Profiling | RNA-Sequencing (RNA-Seq) | Global analysis of gene expression changes. |

| Gene & Proteomic Profiling | Mass Spectrometry-Based Proteomics | Global analysis of protein expression and modifications. |

| Cell-Based Assays | Cell Viability Assays (e.g., CellTiter-Glo) | Measuring cytotoxicity in cancer cell lines. google.com |

| Cell-Based Assays | Host Cell Reactivation Assay | Assessing DNA repair pathway functionality. google.com |

Future Research Directions and Unresolved Questions

Comprehensive Characterization of Novel DNA Adducts and Intermediates

The cytotoxic activity of illudins is primarily attributed to their ability to alkylate DNA, forming covalent adducts that disrupt cellular processes and trigger cell death. While the DNA adducts of Illudin S and the acylfulvenes have been studied, a comprehensive characterization of the adducts formed by 6-Deoxyilludin S is a critical unresolved issue. researchgate.net Future research should focus on:

Identification of Adduct Structures: Utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify the precise chemical structures of the DNA adducts formed by this compound. nii.ac.jpnih.gov This includes determining the specific nucleotide bases (adenine, guanine, cytosine, or thymine) that are targeted and the exact site of alkylation on the base.

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the formation of these adducts in various cell lines. researchgate.net This will help in correlating the extent of DNA damage with the observed cytotoxicity.

Comparative Adductomics: A comparative analysis of the DNA adduct profile of this compound with that of Illudin S and other analogues would provide valuable insights into how the absence of the hydroxyl group at the 6-position influences its reactivity and targeting of DNA.

Identification of Reactive Intermediates: The formation of DNA adducts is preceded by the generation of reactive intermediates. Future studies should aim to trap and characterize these transient species to better understand the mechanism of DNA alkylation. nih.gov

A deeper understanding of the DNA adducts and reactive intermediates of this compound will provide a clearer picture of its mechanism of action and will be instrumental in the rational design of new analogues with potentially enhanced efficacy and selectivity. mdpi.comnih.gov

Deeper Understanding of Selective Bioactivation Mechanisms

A key challenge in cancer chemotherapy is the selective targeting of tumor cells while sparing healthy tissues. The bioactivation of illudins, the process by which they are converted into their active, DNA-damaging form, is thought to play a crucial role in their selective toxicity. For acylfulvene (B1200177), an analogue of illudin, its anti-cancer activity is dependent on the enzyme prostaglandin (B15479496) reductase 1 (PTGR1) for activation. researchgate.netnih.gov However, the bioactivation pathways for many illudins, including this compound, are not fully understood. mnhn.frgoogle.com Future research in this area should include:

Enzyme Profiling: Identifying the specific enzymes responsible for the bioactivation of this compound in cancer cells. This could involve screening a panel of reductases and other metabolic enzymes to pinpoint the key players.

Role of the Tumor Microenvironment: Investigating the influence of the tumor microenvironment, such as hypoxia and altered pH, on the bioactivation process. It is plausible that the unique conditions within tumors could favor the activation of this compound, contributing to its selectivity.

Comparative Metabolism Studies: Comparing the metabolic pathways of this compound in cancer cells versus normal cells to understand the basis of its differential toxicity. researchgate.net

Elucidating the selective bioactivation mechanisms of this compound is paramount for predicting its therapeutic window and for identifying patient populations that are most likely to respond to treatment.

Rational Design of Next-Generation Analogues with Improved Biological Profiles

While natural products provide excellent starting points for drug discovery, they often require chemical modification to enhance their therapeutic properties. The development of acylfulvenes from illudins is a prime example of successful analogue design. mtu.edugoogle.com For this compound, which has shown activity against illudin S-resistant murine leukemia in xenograft models, there is a clear rationale for the design of next-generation analogues. nih.gov Key objectives for future rational design efforts include:

Improved Therapeutic Index: Synthesizing analogues with a wider therapeutic window, meaning they are more toxic to cancer cells than to normal cells. This could be achieved by modifying the molecule to enhance its selective bioactivation in tumors or to reduce its uptake by healthy tissues.

Overcoming Drug Resistance: Designing analogues that can circumvent known mechanisms of drug resistance. epdf.pub Since this compound itself shows promise in this area, further modifications could lead to even more robust activity against resistant cancers.

A systematic approach to analogue design, guided by an increasing understanding of the structure-activity relationships and the mechanisms of action and bioactivation, will be crucial for advancing this compound from a lead compound to a clinical candidate.

Exploration of Additional Therapeutic Applications and Mechanistic Insights

The primary focus of illudin research has been on their anti-cancer properties. However, the unique biological activity of these compounds suggests that they may have other therapeutic applications. Future research should not be limited to oncology and should explore a broader range of possibilities:

Antimicrobial Activity: Given that Illudin S was initially identified as a potent antibiotic, it is worthwhile to investigate the antimicrobial spectrum of this compound and its analogues. researchgate.net The emergence of antibiotic-resistant bacteria necessitates the discovery of new classes of antimicrobial agents. For instance, the related compound 6-deoxyilludin M has shown antibiotic activity.

Antiviral and Antifungal Properties: Exploring the potential of this compound to inhibit the replication of viruses and fungi. Many natural products with cytotoxic activity also exhibit efficacy against various pathogens.

Novel Mechanistic Insights: Beyond DNA alkylation, it is important to investigate other potential mechanisms of action. This could include the inhibition of specific enzymes involved in cancer cell proliferation or survival, or the induction of novel cell death pathways.

A comprehensive exploration of the biological activities of this compound could reveal new therapeutic opportunities and provide a more complete understanding of its molecular pharmacology.

Q & A

Q. How is 6-Deoxyilludin S isolated and characterized in fungal cultures?

Methodological Answer :

- Isolation : Use submerged fermentation of Pleurotus japonicus followed by solvent extraction (e.g., ethyl acetate). Fractionate crude extracts via column chromatography (silica gel or Sephadex LH-20) and monitor fractions using TLC or HPLC .

- Characterization : Employ NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm the planar structure. Compare spectral data with literature values for illudin analogs to identify functional group differences (e.g., absence of hydroxyl groups in this compound) .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer :

- Antimicrobial Assays : Test against Bacillus subtilis using disk diffusion or broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and validate via triplicate experiments .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC₅₀ values with standard deviations and compare to illudin S derivatives to assess structural influence on activity .

Q. How does this compound differ structurally from its parent compound, Illudin S?

Methodological Answer :

- Structural Analysis : Conduct X-ray crystallography or computational modeling (DFT) to confirm the absence of a hydroxyl group at the C-6 position. Highlight implications for hydrogen bonding and molecular interactions using molecular docking studies against known targets (e.g., DNA or tubulin) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

- Data Harmonization : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Perform meta-analyses to identify variables (e.g., fungal strain, extraction solvent) influencing activity .

- Mechanistic Clarification : Use transcriptomics or proteomics to map pathways affected by this compound. Compare results across cell types to differentiate on-target vs. off-target effects .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?

Methodological Answer :

- Hypothesis Testing :

- DNA Damage : Perform comet assays or γ-H2AX staining to detect double-strand breaks.

- Apoptosis Induction : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.

- Target Identification : Apply affinity chromatography with this compound-conjugated beads to isolate binding proteins, followed by LC-MS/MS analysis .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer :

- Synthetic Limitations : Prioritize semi-synthetic modification (e.g., acetylation, oxidation) due to the compound’s complex sesquiterpene skeleton. Use regioselective catalysts to avoid side reactions .

- Computational Modeling : Apply QSAR models to predict bioactivity of hypothetical derivatives. Validate predictions with in vitro testing and adjust models iteratively .

Q. How should researchers address discrepancies in cytotoxic IC₅₀ values across studies?

Methodological Answer :

- Standardization :

- Statistical Reporting : Apply ANOVA with post-hoc tests to compare IC₅₀ values across studies. Report confidence intervals and effect sizes .

Guidelines for Research Design

- Literature Review : Use databases like SciFinder or Reaxys to compile all illudin analogs. Filter studies by methodology rigor (e.g., purity verification via HPLC ≥95%) .

- Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology reporting, including raw data in supplementary materials .

- Ethical Compliance : Adhere to Nagoya Protocol for fungal genetic resource utilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.